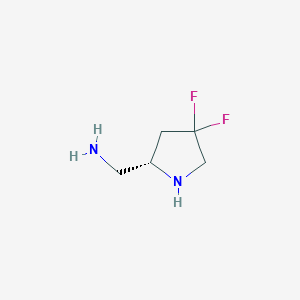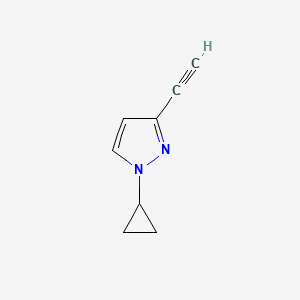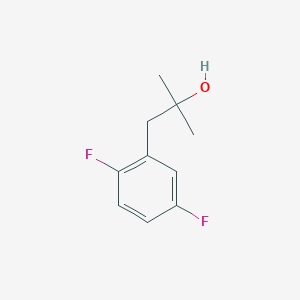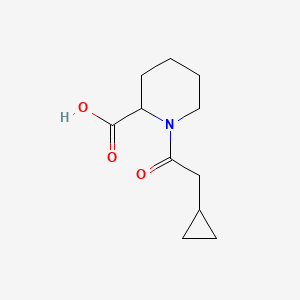
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is a chiral diamine compound with two methyl groups attached to the nitrogen atoms at the 1 and 3 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of N1,N3-dimethylcyclohexane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to consistent product quality. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone or imine derivatives.
Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or imines, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted diamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, with specific properties tailored for various applications.
Wirkmechanismus
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S)-N1,N3-dimethylcyclohexane-1,3-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities due to its stereochemistry.
Cyclohexane-1,3-diamine: Lacks the methyl groups, resulting in different reactivity and applications.
N1,N3-dimethylcyclohexane-1,3-dione: The diketone precursor used in the synthesis of the diamine.
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its chiral nature and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs and materials.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
YDFDTKKXMZRNHR-HTQZYQBOSA-N |
Isomerische SMILES |
CN[C@@H]1CCC[C@H](C1)NC |
Kanonische SMILES |
CNC1CCCC(C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



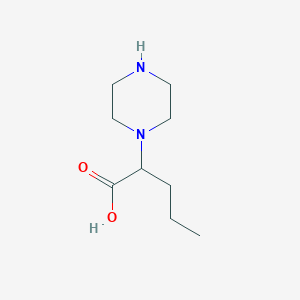
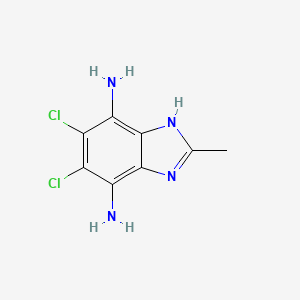

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
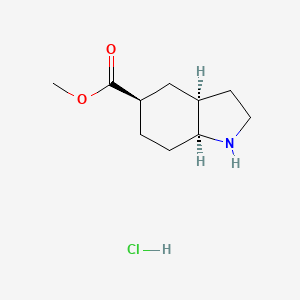

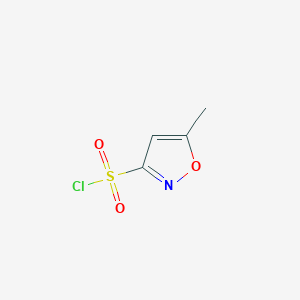
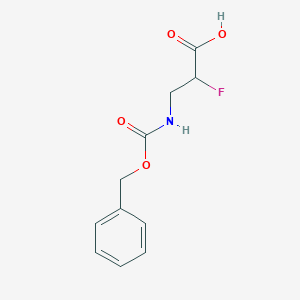
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
